(S)-2-(Adamantan-1-yl)-2-aminoethanol: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications
(S)-2-(Adamantan-1-yl)-2-aminoethanol: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
(S)-2-(Adamantan-1-yl)-2-aminoethanol (CAS: 909125-89-9) is a highly specialized, chiral β-amino alcohol that serves as a critical building block in advanced medicinal chemistry and polymer science[1],[2]. Characterized by the fusion of a rigid, lipophilic adamantane cage with a bifunctional, stereospecific aminoethanol moiety, this compound is engineered to optimize target engagement in hydrophobic protein pockets[3]. It is most prominently utilized in the design of selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of metabolic syndrome, obesity, and type 2 diabetes[4],[5]. This whitepaper outlines the structural causality, synthetic workflows, and self-validating analytical protocols required to effectively utilize this compound in drug development.
Physicochemical Profiling & Structural Dynamics
The pharmacological value of (S)-2-(Adamantan-1-yl)-2-aminoethanol is derived directly from its unique structural components[3]:
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The Adamantane Scaffold: This bulky, tricyclic cycloalkane provides exceptional lipophilicity and steric shielding. Causally, this rigid structure resists cytochrome P450-mediated oxidative degradation, thereby extending the metabolic half-life of downstream pharmacophores. Furthermore, it acts as a high-affinity anchor for deep, hydrophobic binding pockets in target enzymes[3].
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The Chiral Aminoethanol Moiety: The (S)-configuration of the carbon bearing the hydroxyl group ensures precise spatial orientation of the hydrogen bond donor/acceptor pair (the primary amine and hydroxyl groups). This stereocontrol is non-negotiable for biological efficacy, as the (R)-enantiomer often introduces steric clashes within chiral enzyme active sites.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Clinical/Chemical Significance |
| CAS Number | 909125-89-9[1] | Unique identifier for the (S)-enantiomer. |
| Molecular Formula | C₁₂H₂₁NO[1] | Indicates a highly saturated, carbon-dense structure. |
| Molecular Weight | 195.305 g/mol [6] | Low molecular weight allows for downstream functionalization without violating Lipinski’s Rule of 5. |
| Typical Purity | ≥ 95% - 97%[1],[6] | Required threshold for sensitive asymmetric synthesis and SAR studies. |
| Functional Groups | Primary Amine (-NH₂), Primary Hydroxyl (-OH) | Enables dual-point conjugation (e.g., polyamides, polyurethanes, or non-cleavable linkers)[7]. |
Synthetic Methodologies & Stereocontrol
The synthesis of enantiomerically pure 1,2-amino alcohols requires strict stereocontrol. While classical resolution of racemic mixtures via diastereomeric salt formation is possible, catalytic asymmetric synthesis is far more efficient[7]. The preferred route is the Cobalt-Catalyzed Asymmetric Hydrogenation of the α-primary amino ketone precursor, 1-(1-adamantyl)-2-aminoethanone[3].
Causality of the Catalyst: Cobalt is selected over rhodium or ruthenium because it provides an earth-abundant, highly selective coordination geometry for α-amino ketones, minimizing unwanted deamination. The chiral ligand creates a sterically demanding asymmetric pocket, forcing the hydride transfer to occur exclusively from the Re-face of the ketone, thereby yielding the (S)-enantiomer with >99% enantiomeric excess (ee).
Synthetic workflow for (S)-2-(Adamantan-1-yl)-2-aminoethanol via asymmetric hydrogenation.
Protocol 1: Cobalt-Catalyzed Asymmetric Hydrogenation
Note: This protocol incorporates a self-validating system to ensure catalyst turnover prior to full-scale workup.
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Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the Co(II) precursor and the specific chiral bisphosphine ligand in anhydrous methanol. Stir for 30 minutes to ensure complete complexation.
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Substrate Loading: Transfer the catalyst solution to a high-pressure autoclave containing 1-(1-adamantyl)-2-aminoethanone and a weak base (e.g., potassium tert-butoxide) to facilitate the catalytic cycle.
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Hydrogenation: Pressurize the reactor with H₂ gas to 50 atm and heat to 50°C. Maintain stirring for 12 hours.
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Self-Validating Step (In-Process Control): Depressurize a micro-aliquot and analyze via crude ¹H-NMR. The process is only validated to proceed to workup if the ketone carbonyl carbon signal (~200 ppm) has completely disappeared and the new chiral carbinol carbon signal (~70 ppm) has emerged. If unreacted ketone remains, the catalyst has deactivated, and the batch must be re-evaluated.
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Workup: Vent the H₂ gas, filter the mixture through a short pad of Celite to remove the cobalt catalyst, and concentrate the filtrate under reduced pressure to yield the crude (S)-amino alcohol.
Pharmacological Applications: 11β-HSD1 Target Engagement
The most critical application of (S)-2-(Adamantan-1-yl)-2-aminoethanol is its use as a precursor for cyclic inhibitors (such as thiazol-4(5H)-one derivatives) targeting 11β-HSD1[3],[8].
Causality of Target Engagement: 11β-HSD1 is an enzyme highly expressed in adipose tissue and the liver, responsible for the local intracellular amplification of glucocorticoids by converting inactive cortisone into active cortisol[4],[5]. Excessive local cortisol drives insulin resistance, central obesity, and dyslipidemia (Metabolic Syndrome)[4]. Inhibitors synthesized from adamantyl aminoethanol derivatives act as competitive antagonists. The adamantane cage perfectly occupies the deep, hydrophobic catalytic pocket of 11β-HSD1, while the functionalized aminoethanol tail interacts with the catalytic residues, effectively shutting down local cortisol production without affecting systemic glucocorticoid receptor (GR) signaling[5].
Mechanism of 11β-HSD1 inhibition by adamantyl derivatives to prevent metabolic syndrome.
Analytical Validation & Quality Control Protocols
Because the biological efficacy of this compound relies entirely on its (S)-configuration, rigorous enantiomeric purity testing is mandatory.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee) Determination
Note: This protocol utilizes a built-in system suitability test to guarantee the integrity of the chiral separation.
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Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (90:10:0.1 v/v/v). The trace diethylamine is causally required to suppress peak tailing caused by the primary amine group interacting with residual silanols on the silica stationary phase.
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Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H).
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Self-Validating Step (System Suitability): Inject a reference standard containing a 50:50 racemic mixture of (R)- and (S)-2-(Adamantan-1-yl)-2-aminoethanol. The analytical run is only validated if the resolution factor ( Rs ) between the two enantiomeric peaks is ≥1.5 (baseline separation). If Rs<1.5 , the column has degraded or the mobile phase is incorrectly formulated, and sample testing must be halted.
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Sample Analysis: Inject the synthesized (S)-batch. Calculate the enantiomeric excess using the area under the curve (AUC) of the (S) and (R) peaks: ee(%)=[(AUCS−AUCR)/(AUCS+AUCR)]×100 . A passing grade requires an ee≥99% .
References
- WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 Source: Google Patents URL
Sources
- 1. (S)-2-(Adamantan-1-yl)-2-aminoethanol | CymitQuimica [cymitquimica.com]
- 2. (S)-2-(Adamantan-1-yl)-2-aminoethanol | Benchchem [benchchem.com]
- 3. 1-(1-Adamantyl)-2-aminoethanol hydrochloride | 76066-33-6 | Benchchem [benchchem.com]
- 4. WO2006074244A2 - Adamantyl derivatives as inhibitors of the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme - Google Patents [patents.google.com]
- 5. WO2009134392A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]
- 6. 909125-89-9 cas, (S)-2-(Adamantan-1-yl)-2-aminoethanol - купить реактив в интернет-магазине Красная звезда | S984604 Macklin [tdkz.su]
- 7. 1-(1-Adamantyl)-2-aminoethanol hydrochloride | 76066-33-6 | Benchchem [benchchem.com]
- 8. US20120108579A1 - Cyclic inhibitors of 11beta-hydroxysteroid dehydrogenase 1 - Google Patents [patents.google.com]
